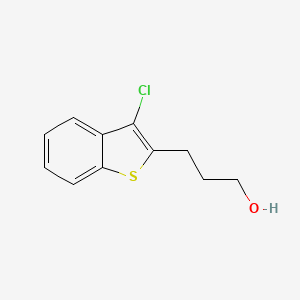![molecular formula C8H8Cl2N2O B8569398 N-[(5,6-dichloropyridin-3-yl)methyl]acetamide](/img/structure/B8569398.png)
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 5 and 6, and an acetamide group attached to the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dichloropyridin-3-yl)methyl]acetamide typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with an appropriate amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the reduced amide or amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[(5,6-dichloropyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5,6-Dichloropyridin-3-ylmethanol
- 5,6-Dichloropyridin-3-ylmethylamine
Uniqueness
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties compared to its analogs. The acetamide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H8Cl2N2O |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5(13)11-3-6-2-7(9)8(10)12-4-6/h2,4H,3H2,1H3,(H,11,13) |
InChIキー |
WXHAAEAVYIZQSI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1=CC(=C(N=C1)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

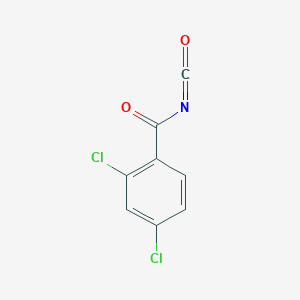
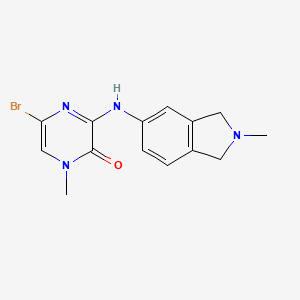
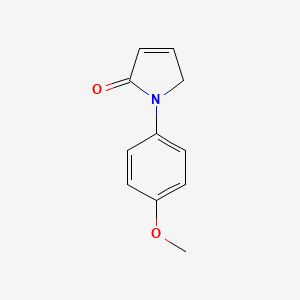
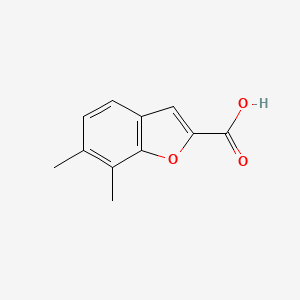
![N-[4-(1-Piperazinyl)phenyl]acetamide](/img/structure/B8569346.png)


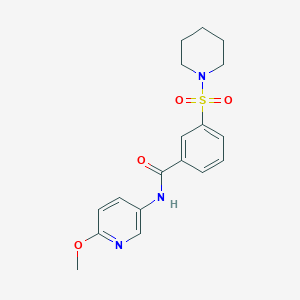
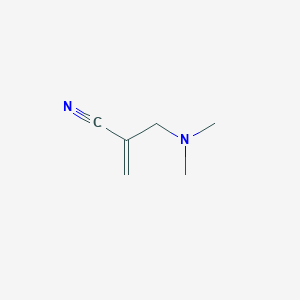
![7-Chloro-5-(2-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B8569362.png)
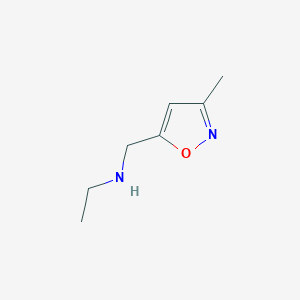
propanedinitrile](/img/structure/B8569376.png)

